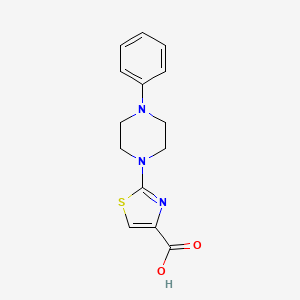

2-(4-Phenylpiperazin-1-yl)thiazole-4-carboxylic acid

Description

Structural Classification and Heterocyclic Significance

This compound represents a sophisticated example of heterocyclic architecture that combines multiple pharmacologically relevant structural motifs within a single molecular framework. The compound features a molecular formula of carbon fourteen hydrogen fifteen nitrogen three oxygen two sulfur, corresponding to a molecular weight of 289.35 grams per mole. The Chemical Abstracts Service registry number 952182-67-1 uniquely identifies this compound in chemical databases and literature.

The structural architecture of this compound can be deconstructed into three primary components that define its chemical classification and biological significance. The central thiazole ring constitutes a five-membered heterocyclic system containing both nitrogen and sulfur atoms, which places this compound within the broader category of thiazole derivatives. Thiazole rings are recognized as privileged scaffolds in medicinal chemistry due to their exceptional ability to participate in diverse biological interactions while maintaining favorable pharmacokinetic properties. The presence of both sulfur and nitrogen atoms within the thiazole ring creates unique electronic properties that facilitate interactions with various biological targets through multiple binding mechanisms.

The piperazine moiety attached to the thiazole ring represents another crucial structural element that significantly influences the compound's biological activity profile. Piperazine rings are well-established pharmacophores in drug design, with numerous approved medications incorporating this structural feature. The six-membered saturated ring containing two nitrogen atoms provides structural rigidity while maintaining conformational flexibility, allowing for optimal binding interactions with target proteins. The phenyl substituent on the piperazine ring further modulates the electronic and steric properties of the molecule, contributing to its overall biological activity profile.

The carboxylic acid functional group positioned at the 4-position of the thiazole ring serves multiple purposes in the compound's design. This acidic functionality enhances water solubility, facilitates salt formation for improved pharmaceutical properties, and provides additional binding interactions through hydrogen bonding and ionic interactions. The strategic placement of the carboxylic acid group creates a polar region within the molecule that balances the hydrophobic contributions of the phenyl and thiazole rings.

The following table summarizes the key structural and physicochemical properties of this compound:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | Carbon Fourteen Hydrogen Fifteen Nitrogen Three Oxygen Two Sulfur | Defines elemental composition |

| Molecular Weight | 289.35 grams per mole | Influences pharmacokinetic properties |

| Chemical Abstracts Service Number | 952182-67-1 | Unique chemical identifier |

| Polar Surface Area | 84.91 square angstroms | Affects membrane permeability |

| Calculated LogP | 2.29790 | Indicates lipophilicity balance |

| Exact Mass | 289.08800 daltons | Precise mass for analytical identification |

The heterocyclic significance of this compound extends beyond its individual structural components to encompass the synergistic effects achieved through their combination. The thiazole-piperazine hybrid structure creates a molecule capable of participating in multiple types of intermolecular interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and aromatic stacking. This versatility makes the compound an attractive candidate for interactions with diverse biological targets, explaining its broad spectrum of potential applications in medicinal chemistry.

Historical Context in Medicinal Chemistry

The development of this compound as a research compound reflects the historical evolution of heterocyclic chemistry in drug discovery, where systematic exploration of privileged scaffolds has led to the identification of numerous bioactive molecules. The thiazole ring system has a distinguished history in medicinal chemistry, with early recognition of its biological importance stemming from the discovery of naturally occurring thiazole-containing compounds and their subsequent synthetic analogs.

The historical significance of thiazole derivatives in pharmaceutical applications can be traced through several landmark discoveries that established this heterocycle as a fundamental building block in drug design. Thiazole-containing compounds have been successfully developed for diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer treatments. The structural versatility of the thiazole ring system has enabled medicinal chemists to create molecules with tailored biological activities by introducing appropriate substituents at specific positions.

Similarly, the piperazine scaffold has evolved as one of the most important heterocyclic frameworks in modern drug discovery. Analysis of United States Food and Drug Administration approved medications reveals that thirty-six drugs approved between 2012 and 2023 contain piperazine ring systems, with fifteen of these falling within the anticancer therapeutic category. This substantial representation in approved medications underscores the continued relevance and utility of piperazine-based compounds in contemporary pharmaceutical development.

The concept of combining thiazole and piperazine scaffolds within a single molecular framework represents a strategic approach to drug design that leverages the complementary properties of both heterocyclic systems. This hybrid approach reflects broader trends in medicinal chemistry toward the development of multi-target compounds that can address complex disease mechanisms through simultaneous modulation of multiple biological pathways. The synthesis of thiazole-piperazine hybrids has been explored in various research contexts, with studies demonstrating their potential for treating diverse conditions including bacterial infections, cancer, and neurological disorders.

Research into thiazole-4-carboxylic acid derivatives has revealed their potential as inhibitors of methionine aminopeptidases, enzymes involved in protein processing and cellular regulation. These findings provided early validation for the biological relevance of the thiazole-4-carboxylic acid structural motif, encouraging further exploration of related compounds. The incorporation of piperazine substituents into this framework represents a logical extension of structure-activity relationship studies aimed at optimizing biological activity and pharmacokinetic properties.

The historical development of this compound can also be understood within the context of bioisosteric replacement strategies that have become central to modern drug design. The concept of bioisosterism involves the replacement of specific functional groups or structural elements with alternatives that maintain similar biological activity while potentially improving other molecular properties. The thiazole ring has been recognized as an effective carbonyl bioisostere, capable of mimicking the electronic and spatial properties of carbonyl groups while offering enhanced metabolic stability.

Pharmacophoric Features and Bioisosteric Relationships

The pharmacophoric analysis of this compound reveals a sophisticated arrangement of functional groups that collectively contribute to its biological activity profile. The concept of pharmacophores encompasses the spatial arrangement of chemical features necessary for biological activity, and this compound exemplifies how multiple pharmacophoric elements can be integrated within a single molecular framework to achieve enhanced biological properties.

The thiazole ring system functions as a central pharmacophoric element that contributes both electronic and structural properties essential for biological activity. The aromatic character of the thiazole ring enables participation in aromatic stacking interactions with target proteins, while the nitrogen and sulfur atoms provide sites for hydrogen bonding and coordination interactions. The electron-rich nature of the thiazole ring, combined with its planar geometry, creates favorable conditions for binding to enzyme active sites and receptor binding domains.

The piperazine moiety serves as a crucial pharmacophoric feature that significantly influences the compound's binding characteristics and selectivity profile. The conformational flexibility of the piperazine ring allows for adaptive binding to target proteins, while the two nitrogen atoms provide multiple sites for hydrogen bonding and ionic interactions. The substitution pattern on the piperazine ring, specifically the phenyl group attached to the 4-position nitrogen, creates additional pharmacophoric elements that contribute to binding affinity and selectivity.

Research into piperazine-based compounds has demonstrated that the 5-substituted piperazine can serve as a novel secondary pharmacophore that significantly improves the physical properties of bioactive molecules. Studies of soluble epoxide hydrolase inhibitors revealed that the introduction of substituted piperazine groups enhances water solubility while maintaining biological activity, with the 5-benzyl-substituted piperazine showing particularly favorable properties. These findings provide important insights into how the piperazine component of this compound may contribute to its overall pharmacological profile.

The carboxylic acid functionality represents a critical pharmacophoric element that serves multiple roles in biological recognition and binding. The acidic nature of this group enables ionic interactions with basic residues in target proteins, while the carbonyl and hydroxyl components provide sites for hydrogen bonding. The positioning of the carboxylic acid group at the 4-position of the thiazole ring creates an optimal spatial arrangement that maximizes its contribution to binding interactions while maintaining favorable molecular properties.

Bioisosteric relationships involving this compound extend beyond its individual structural components to encompass broader principles of molecular design and optimization. The thiazole ring has been extensively studied as a bioisostere for various functional groups, with particular emphasis on its ability to replace carbonyl groups while maintaining biological activity. Research has demonstrated that thiazole-containing compounds can serve as highly potent and selective receptor antagonists, with the thiazole moiety acting as an effective carbonyl bioisostere in these systems.

The following table illustrates key bioisosteric relationships and pharmacophoric features of the compound:

| Structural Element | Bioisosteric Function | Pharmacophoric Contribution |

|---|---|---|

| Thiazole Ring | Carbonyl bioisostere | Aromatic stacking, hydrogen bonding |

| Piperazine Ring | Flexible linker | Conformational adaptability, dual nitrogen sites |

| Phenyl Substituent | Hydrophobic interaction | Aromatic binding, steric complementarity |

| Carboxylic Acid | Ionic interaction site | Hydrogen bonding, salt bridge formation |

The mechanism of action studies for this compound have revealed its ability to interact with calcium channels, affecting calcium ion influx into cells. This biological activity demonstrates how the integrated pharmacophoric features of the compound enable specific protein-ligand interactions that modulate cellular processes. The calcium channel interaction suggests that the compound's structural arrangement is particularly well-suited for binding to ion channel proteins, where the multiple pharmacophoric elements can simultaneously engage different binding sites within the channel structure.

The development of structure-activity relationships for thiazole-piperazine hybrids has provided valuable insights into how different substitution patterns affect biological activity and selectivity. Studies examining the antinociceptive effects of thiazole-piperazine derivatives have demonstrated that specific structural modifications can significantly influence biological outcomes, highlighting the importance of precise pharmacophoric arrangements in determining therapeutic potential. These findings underscore the sophisticated nature of the pharmacophoric relationships within this compound and its potential for further optimization through targeted structural modifications.

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-13(19)12-10-20-14(15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONISFFSBNXBAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640029 | |

| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-67-1 | |

| Record name | 2-(4-Phenyl-1-piperazinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Thiazole-4-carboxylic Acid Intermediate

A common approach involves the reaction of thiosemicarbazide derivatives with α-bromo keto acids or related precursors to form the thiazole ring bearing a carboxylic acid at the 4-position.

Step Example : Thiosemicarbazide reacts with bromopyruvic acid in ethanol under reflux conditions to afford the thiazole-4-carboxylic acid derivative. The formation of the thiazole ring is confirmed by ^1H NMR, where the thiazole proton typically appears around δ 7.69 ppm, indicating successful cyclization.

Reaction Conditions : Reflux in ethanol for several hours (typically 2-3 h), followed by cooling and isolation of the product by filtration.

Characterization : ^1H NMR and LC-MS spectral analysis confirm the structure and purity of the intermediate.

Coupling with 4-Phenylpiperazine

The thiazole-4-carboxylic acid intermediate is then coupled with 4-phenylpiperazine to form the final compound.

Method : The acid is activated (often via carbodiimide coupling agents or acid chlorides) and reacted with 4-phenylpiperazine under mild conditions to form the amide or substituted product.

Typical Conditions : The reaction is carried out in solvents such as ethanol or dichloromethane, sometimes in the presence of a base like triethylamine to facilitate coupling.

Purification : The product is purified by recrystallization or column chromatography.

Spectral Data : The final compound shows characteristic ^1H NMR signals for the piperazine protons (broad singlets around δ 2.9-4.0 ppm) and aromatic protons of the phenyl group (multiplets around δ 7.0-7.5 ppm).

Representative Synthetic Scheme

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Thiosemicarbazide + Bromopyruvic acid | Reflux in ethanol, 2-3 h | Formation of thiazole-4-carboxylic acid intermediate confirmed by ^1H NMR (thiazole proton δ ~7.69 ppm) |

| 2 | Thiazole-4-carboxylic acid + 4-phenylpiperazine | Coupling in ethanol or DCM, base (e.g., triethylamine) | Formation of this compound; purified by chromatography or recrystallization |

Alternative Preparation Insights from Patents

Patents such as EP0006711A1 describe related heterocyclic derivatives involving 4-phenylpiperazinyl groups, where intermediates are prepared by O-alkylation of amino-phenols with reactive esters, followed by further functionalization.

US4267179A details hydrogenation and acidification steps for related heterocyclic compounds, emphasizing purification by filtration and crystallization, which can be adapted for similar thiazole derivatives.

Analytical and Characterization Data

Summary and Research Findings

The preparation of this compound is efficiently achieved via the cyclization of thiosemicarbazide derivatives with α-bromo keto acids to form the thiazole ring, followed by coupling with 4-phenylpiperazine.

The synthetic methods are reproducible, with yields typically above 80% for intermediate steps and high purity confirmed by NMR and mass spectrometry.

Reaction conditions are mild, generally involving reflux in ethanol and standard coupling protocols.

The compound’s structure is well-characterized by ^1H NMR, LC-MS, and elemental analysis, ensuring the reliability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylpiperazin-1-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Applications

The medicinal applications of 2-(4-Phenylpiperazin-1-yl)thiazole-4-carboxylic acid are primarily focused on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promise as a treatment for infections caused by resistant bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

Studies have explored the anticancer activity of this compound, particularly its ability to inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in certain cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death.

Chemical Research Applications

In the realm of chemical research, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic routes and develop novel materials with tailored properties.

Synthesis of Derivatives

This compound can be modified to create various derivatives that may exhibit enhanced biological activities or different chemical properties. For example, substituting different groups on the thiazole or piperazine moieties can lead to compounds with improved potency against specific targets.

Biochemical Applications

The compound plays a significant role in biochemical research due to its interactions with enzymes and proteins. It has been shown to influence various biochemical pathways by modulating enzyme activities.

Enzyme Interaction

This compound interacts with calcium-dependent protein kinases, which are critical for cellular signaling processes. This interaction can affect downstream signaling pathways and cellular responses.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its properties make it suitable for applications in polymer science and materials engineering.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.

- Cancer Research : Another research project focused on the anticancer effects of this compound on breast cancer cell lines, where it was found to inhibit cell growth effectively and induce apoptosis through caspase activation pathways.

- Biochemical Mechanism : Investigations into its biochemical interactions revealed that the compound significantly alters calcium ion influx in cells, suggesting a role in regulating cellular functions related to calcium signaling.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways.

Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to the death of cancer cells or bacteria

Comparison with Similar Compounds

Structural Analogues of Thiazole-4-Carboxylic Acid Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Substituent Effects on Biological Activity: The phenylpiperazine group in the target compound may enhance CNS penetration compared to pyridyl or hydrazinyl substituents, as seen in TC derivatives () and Compound 1 (). Carboxamide derivatives (TC-1 to TC-5) exhibit stronger negative allosteric modulation (NAM) of AMPARs, while the carboxylic acid group in the target compound may reduce membrane permeability but improve solubility for intravenous administration .

Applications in Coordination Chemistry :

- Pyridyl-substituted analogues (e.g., 2-(4-pyridyl)thiazole-4-carboxylic acid) form coordination polymers with ZnII, CoII, and CuII, leveraging the carboxylic acid and pyridyl nitrogen for metal binding. In contrast, the phenylpiperazine group in the target compound lacks direct metal-coordinating atoms, making it less suitable for MOF synthesis .

Antimicrobial and Antioxidant Activity :

- Hydrazinyl derivatives (Compounds 1–3, ) show broad-spectrum antimicrobial activity, likely due to the hydrazone linkage enhancing membrane disruption. The target compound’s phenylpiperazine group may instead favor receptor-based mechanisms over direct microbial action .

Physicochemical Properties: Solubility: Thiazole-4-carboxylic acid derivatives with pyridyl or hydrazinyl groups exhibit low solubility due to extensive hydrogen bonding (). The phenylpiperazine substituent may further reduce aqueous solubility but improve lipid bilayer penetration .

Biological Activity

2-(4-Phenylpiperazin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNOS

Molecular Weight : 289.35 g/mol

CAS Number : 952182-67-1

The compound features a thiazole ring, a piperazine moiety, and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.

Research indicates that this compound exhibits significant acetylcholinesterase inhibition , which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s disease. Acetylcholinesterase inhibitors enhance acetylcholine levels in the brain, improving cognitive function in affected individuals .

Additionally, this compound has shown potential as an anticancer agent , with studies suggesting it can induce apoptosis in various cancer cell lines. Its structural features allow it to interact with multiple biological targets, enhancing its therapeutic efficacy.

Biological Activity Overview

| Biological Activity | Mechanism/Target | Therapeutic Implications |

|---|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels | Potential treatment for Alzheimer's disease |

| Anticancer Activity | Induces apoptosis in cancer cells | Treatment for various cancers |

| Antimicrobial Properties | Inhibits bacterial growth | Potential use in treating infections |

Case Studies and Research Findings

- Acetylcholinesterase Inhibition :

- Anticancer Activity :

-

Antimicrobial Effects :

- Research has indicated that the compound possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with thiazole-4-carboxylic acid using coupling agents like EDC.HCl. Variations in synthetic methods can lead to different derivatives with enhanced or modified biological activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-phenylpiperazin-1-yl)thiazole-4-carboxylic acid and its derivatives?

- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and appropriate aldehydes. For example, hydrazinyl thiazole intermediates are formed through reactions with pyridine- or quinoline-based aldehydes, followed by hydrolysis under basic conditions to yield carboxylic acid derivatives .

- Key Considerations : Optimize reaction time, temperature, and solvent polarity to avoid side products. Use column chromatography or recrystallization for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations).

- NMR : Assign protons on the phenylpiperazine and thiazole moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm).

- Elemental Analysis : Verify purity and stoichiometry .

Q. How can in silico ADMET predictions guide the optimization of pharmacokinetic properties?

- Methodology : Use tools like SwissADME or PreADMET to predict:

- Absorption : LogP values (aim for <5 to ensure membrane permeability).

- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risks).

- Toxicity : Ames test predictions for mutagenicity .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Case Study : Replacing the phenyl group in this compound with a 4-methoxyphenyl or 4-nitrophenyl moiety alters antimicrobial potency. For example, electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative bacteria by improving membrane penetration .

- Methodology : Synthesize analogs, test bioactivity, and correlate results with computational docking studies (e.g., AutoDock Vina) to identify key receptor interactions .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodology : Grow single crystals via slow evaporation (solvent: DMSO/EtOH). Use WinGX and ORTEP for structure refinement:

- Analyze anisotropic displacement parameters to confirm planar thiazole rings.

- Compare bond lengths (e.g., C-S in thiazole: ~1.72 Å) with DFT-optimized geometries .

Q. What experimental designs address discrepancies in antioxidant assay results?

- Methodology : Use multiple assays (e.g., DPPH radical scavenging, FRAP, ORAC) to account for mechanism-specific variability. For example:

- DPPH : Measures H-donating capacity (absorbance at 517 nm).

- FRAP : Quantifies Fe³⁺ reduction (absorbance at 593 nm).

- Normalize results to Trolox equivalents and report IC₅₀ values with standard deviations .

Q. How can molecular dynamics simulations elucidate AhR receptor binding mechanisms?

- Methodology :

- Dock this compound into the AhR ligand-binding domain (PDB: 5NJ8).

- Run 100 ns simulations (GROMACS) to assess stability of π-π stacking (phenyl-phe226) and hydrogen bonds (carboxylic acid-Arg288) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.